5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of pyrimidine, indole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized by condensing β-dicarbonyl compounds with amines under acidic or basic conditions.
Sulfanylation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors.
Indole Attachment: The indole moiety is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Coupling: The final step involves coupling the furan and indole moieties with the pyrimidine-sulfanyl intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine and indole moieties.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and furan rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine and indole derivatives, and substituted furan derivatives .
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules and materials.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
- Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)-tetrazolyl derivatives
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is unique due to its combination of pyrimidine, indole, and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide is an intriguing molecule due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on current literature, including case studies and detailed research findings.
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : 366.49 g/mol
- CAS Number : 333423-81-7
The biological activity of this compound can be attributed to its structural components, which include a furan ring, an indole moiety, and a pyrimidine-derived sulfanyl group. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound has demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) observed were in the range of 15.625–62.5 μM for S. aureus and 62.5–125 μM for E. faecalis .
- Biofilm Disruption : It exhibits significant biofilm inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216–124.432 μg/mL . This suggests that the compound not only inhibits bacterial growth but also disrupts biofilm formation, which is crucial for treating chronic infections.
- Antifungal Activity : The compound has shown antifungal effects against Candida albicans, with a notable reduction in biofilm formation by approximately 75% . This positions it as a potential candidate for treating fungal infections resistant to conventional therapies.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : Studies indicate that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Targeting Specific Pathways : Research suggests that it may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of MRSA and Enterococcus species. Results indicated that it significantly reduced bacterial viability in both planktonic and biofilm states compared to standard antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Line Study
A study involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-indol-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-9-13(2)23-20(22-12)27-11-16-5-6-18(26-16)19(25)24-15-4-3-14-7-8-21-17(14)10-15/h3-10,21H,11H2,1-2H3,(H,24,25) |
InChI Key |
DJCKAPUEXQMLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
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